
Hexadecanamide, N-(2,3-dihydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C19H39NO3 It is an amide derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a 2,3-dihydroxypropyl group attached to the nitrogen atom of the amide
準備方法
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
科学的研究の応用
Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.
類似化合物との比較
Similar Compounds
Hexadecanamide: Lacks the 2,3-dihydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxyethyl)hexadecanamide: Contains a single hydroxyl group, leading to different solubility and interaction profiles.
N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.
Uniqueness
Hexadecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups on the propyl chain, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
112988-88-2 |
|---|---|
分子式 |
C19H39NO3 |
分子量 |
329.5 g/mol |
IUPAC名 |
N-(2,3-dihydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
InChIキー |
SDXILVKMZVEKBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

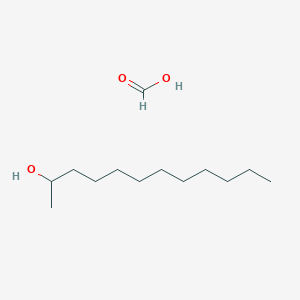
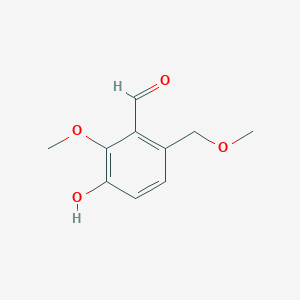
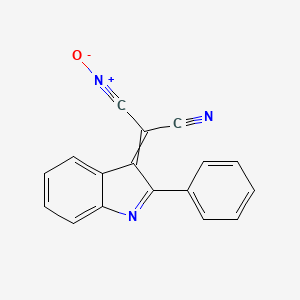
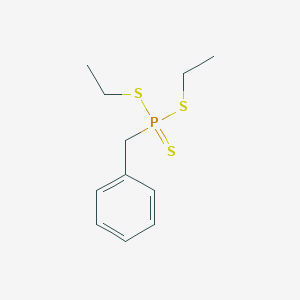
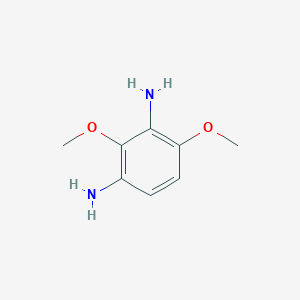
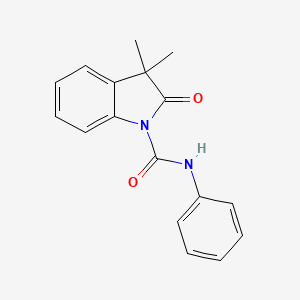
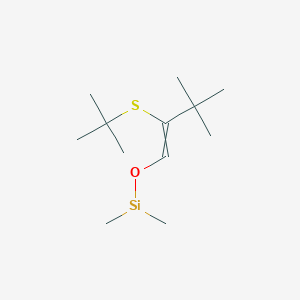
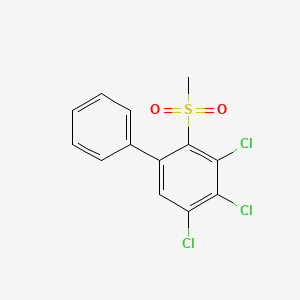
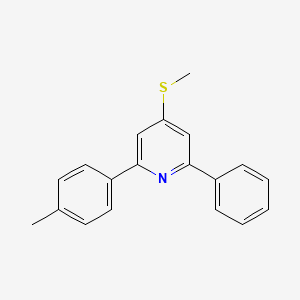
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
